REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH2:7]([O:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][CH:13]=1)[CH:8]1[O:10][CH2:9]1>CO>[Cl:18][C:15]1[CH:16]=[CH:17][C:12]([O:11][CH2:7][CH:8]([OH:10])[CH2:9][N:1]2[CH2:6][CH2:5][N:4]([CH2:9][CH:8]([OH:10])[CH2:7][O:11][C:12]3[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][CH:13]=3)[CH2:3][CH2:2]2)=[CH:13][CH:14]=1
|
Name
|
|
Quantity
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9.3 g
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Type
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reactant
|
Smiles
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N1CCNCC1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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C(C1CO1)OC1=CC=C(C=C1)Cl
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After the addition
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Type
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TEMPERATURE
|
Details
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the mixture is refluxed
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Type
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STIRRING
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Details
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with stirring for a further 1.5 hours
|
Duration
|
1.5 h
|
Type
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CONCENTRATION
|
Details
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concentrated to dryness under reduced pressure
|
Type
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DISSOLUTION
|
Details
|
The residue is dissolved in dilute hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted first with benzene from which there
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OCC(CN2CCN(CC2)CC(COC2=CC=C(C=C2)Cl)O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |